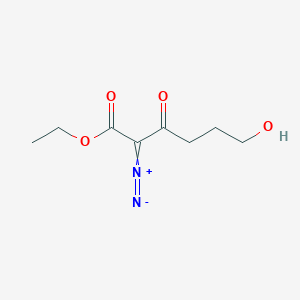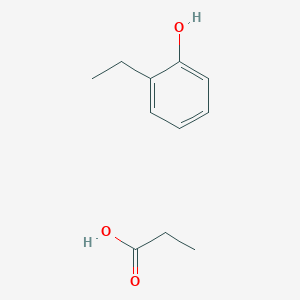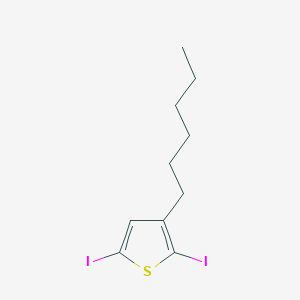![molecular formula C9H16N2O B14296944 N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine CAS No. 124852-90-0](/img/structure/B14296944.png)
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical reactions and applications. This compound features a unique structure with a di(prop-2-en-1-yl)amino group attached to a propylidene chain, which is further connected to a hydroxylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine can be achieved through several synthetic routes. One common method involves the reaction of di(prop-2-en-1-yl)amine with a suitable aldehyde or ketone to form the corresponding imine, which is then reduced to the hydroxylamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine include:
- N,N-Di(prop-2-yn-1-yl)adamantan-1-amines
- N-(Prop-2-en-1-yl)acetamide
- Imidazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the di(prop-2-en-1-yl)amino group and the hydroxylamine moiety. This structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
124852-90-0 |
|---|---|
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
N-[3-[bis(prop-2-enyl)amino]propylidene]hydroxylamine |
InChI |
InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9-5-6-10-12/h3-4,6,12H,1-2,5,7-9H2 |
Clave InChI |
RRALIHZWCSGHLA-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CCC=NO)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
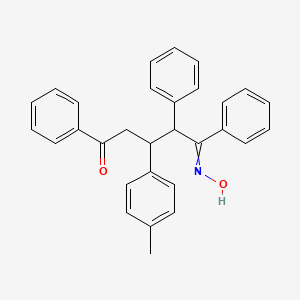
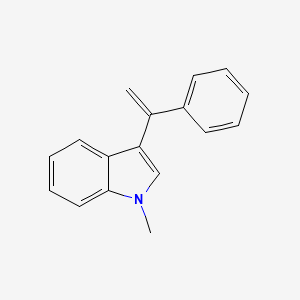
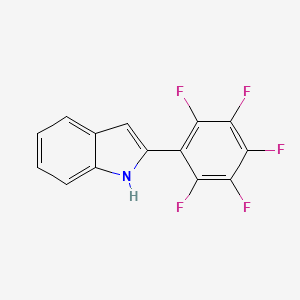

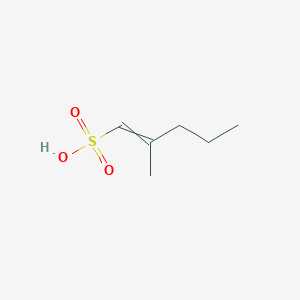


![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
